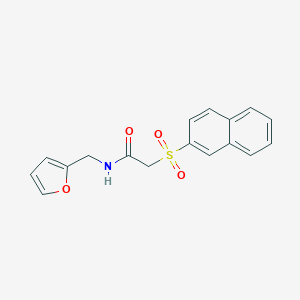
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone, also known as QNT, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. QNT is a heterocyclic compound that contains a quinoline ring and a tetrazole ring, which are both important pharmacophores in drug design.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is not well understood. However, several studies have suggested that 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone may act by inhibiting enzymes involved in DNA replication, RNA transcription, and protein synthesis. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is its broad-spectrum activity against cancer cells, viruses, and bacteria. 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is its poor solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone is not well understood, which may limit its development as a therapeutic agent.
Zukünftige Richtungen
Several future directions can be pursued in the study of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone. One direction is to further investigate the mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone, which may lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone in vivo, which may provide insights into its potential use as a therapeutic agent. In addition, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone can be studied as a potential precursor for the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been reported in several studies. One of the most common methods is the reaction of 3,4-dihydroquinoline-2(1H)-thione with 5-azidotetrazole in the presence of potassium tert-butoxide. This reaction leads to the formation of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone in good yields. Other methods have also been reported, including the reaction of 3,4-dihydroquinoline-2(1H)-thione with sodium azide in the presence of copper(I) iodide and the reaction of 3,4-dihydroquinoline-2(1H)-thione with sodium azide and potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been shown to have anticancer, antiviral, and antibacterial activities. In agriculture, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied as a potential pesticide and herbicide. In materials science, 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone has been studied as a potential precursor for the synthesis of novel materials.
Eigenschaften
Produktname |
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-ethanone |
|---|---|
Molekularformel |
C13H15N5OS |
Molekulargewicht |
289.36 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C13H15N5OS/c1-17-13(14-15-16-17)20-9-12(19)18-8-4-6-10-5-2-3-7-11(10)18/h2-3,5,7H,4,6,8-9H2,1H3 |
InChI-Schlüssel |
XGISSEUXCOOPAT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
Kanonische SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B269885.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)

![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)